molecular formula C13H21ClN2 B2457486 1-(2-Methylbenzyl)piperidin-4-amine hydrochloride CAS No. 164393-34-4

1-(2-Methylbenzyl)piperidin-4-amine hydrochloride

Cat. No.: B2457486
CAS No.: 164393-34-4
M. Wt: 240.78
InChI Key: XFFBGKNJFDKQQU-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzyl)piperidin-4-amine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with piperidin-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzyl)piperidin-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-(2-Methylbenzyl)piperidin-4-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride
  • 1-(2-Chlorobenzyl)piperidin-4-amine hydrochloride
  • 1-(2-Methoxybenzyl)piperidin-4-amine hydrochloride

Uniqueness

1-(2-Methylbenzyl)piperidin-4-amine hydrochloride is unique due to the presence of the 2-methylbenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperidine derivatives .

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-11-4-2-3-5-12(11)10-15-8-6-13(14)7-9-15;/h2-5,13H,6-10,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFBGKNJFDKQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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